2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 891132-63-1
VCID: VC11873823
InChI: InChI=1S/C15H8BrCl2N3O2/c16-11-4-2-1-3-9(11)13(22)19-15-21-20-14(23-15)10-7-8(17)5-6-12(10)18/h1-7H,(H,19,21,22)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Br
Molecular Formula: C15H8BrCl2N3O2
Molecular Weight: 413.0 g/mol

2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

CAS No.: 891132-63-1

Cat. No.: VC11873823

Molecular Formula: C15H8BrCl2N3O2

Molecular Weight: 413.0 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide - 891132-63-1

Specification

CAS No. 891132-63-1
Molecular Formula C15H8BrCl2N3O2
Molecular Weight 413.0 g/mol
IUPAC Name 2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C15H8BrCl2N3O2/c16-11-4-2-1-3-9(11)13(22)19-15-21-20-14(23-15)10-7-8(17)5-6-12(10)18/h1-7H,(H,19,21,22)
Standard InChI Key MLJDWVQMYROXRS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, 2-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, reflects its core structure: a benzamide moiety substituted with bromine at the ortho position, linked via an amide bond to a 1,3,4-oxadiazole ring. The oxadiazole ring is further substituted with a 2,5-dichlorophenyl group . Key structural identifiers include:

  • SMILES: C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)Br

  • InChIKey: MLJDWVQMYROXRS-UHFFFAOYSA-N

The planar oxadiazole ring and halogenated aromatic systems contribute to its rigidity and potential for π-π stacking interactions, which are critical for binding to biological targets .

Computed Physicochemical Properties

PropertyValueRelevance
XLogP34.5High lipophilicity, suggesting membrane permeability
Hydrogen Bond Donors1Capacity for specific target interactions
Rotatable Bonds3Moderate flexibility for conformational adaptation
Exact Mass410.91769 DaPrecision in mass spectrometry analysis

The compound’s lipophilicity (XLogP3 = 4.5) and molecular weight (413.0 g/mol) place it within the acceptable range for oral bioavailability under Lipinski’s rule of five .

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:

  • Cyclization of a substituted amidoxime with a benzoyl chloride derivative under dehydrating conditions.

  • Bromination at the ortho position of the benzamide precursor using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS}.

Reaction conditions (e.g., temperature, pH) are tightly controlled to optimize yield and purity. For instance, the use of coupling agents such as DCC (dicyclohexylcarbodiimide) facilitates amide bond formation between intermediates.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the presence of aromatic protons, bromine, and chlorine substituents.

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 413.0 .

  • HPLC: Purity assessments often exceed 95%, ensuring suitability for biological testing.

Comparative Analysis with Related Oxadiazoles

CompoundKey Structural FeaturesBiological Activity
This Compound2-Bromo, 2,5-dichlorophenylPredicted anticancer/antimicrobial
Combretastatin-A4Phosphate group, trimethoxy arylMicrotubule inhibition (IC50_{50} = 0.01 µM)
AKOS-024656210Nitro substituentCOX-2 inhibition (IC50_{50} = 1.2 µM)

The bromine and chlorine atoms in this compound may confer unique pharmacokinetic profiles compared to non-halogenated analogs, potentially reducing metabolic degradation .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability.

  • Toxicity Profiling: In vitro cytotoxicity assays against normal cell lines (e.g., L929) are essential to establish selectivity indices .

  • Target Identification: Computational docking studies could elucidate interactions with proteins like tubulin or COX-2 .

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